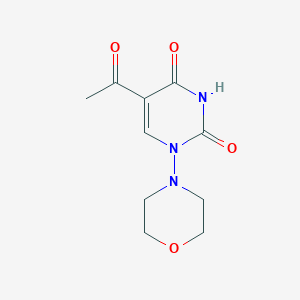
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione, also known as 5-AMPP, is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. It is a derivative of morpholine, an organic compound commonly used in the production of detergents and other household products. 5-AMPP has been studied for its properties as an inhibitor of several enzymes, including cyclooxygenase and 5-lipoxygenase. As a result, it has been explored for its potential to treat various diseases, including inflammation, cancer, and metabolic disorders.
Scientific Research Applications
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to treat various diseases. It has been investigated for its ability to inhibit the activity of cyclooxygenase and 5-lipoxygenase enzymes, which are involved in the production of inflammatory mediators. As a result, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to treat inflammation and cancer. In addition, it has been explored for its potential to treat metabolic disorders such as obesity and diabetes.
Mechanism of Action
The mechanism of action of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione is believed to involve the inhibition of cyclooxygenase and 5-lipoxygenase enzymes. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. By inhibiting the activity of these enzymes, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione is thought to reduce the production of inflammatory mediators and thus reduce inflammation.
Biochemical and Physiological Effects
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to reduce inflammation, as well as its effects on cancer and metabolic disorders. In animal studies, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been shown to reduce inflammation in a variety of tissues, including the skin, lungs, and joints. In addition, it has been shown to reduce the growth of cancer cells in vitro and in vivo. Finally, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to reduce obesity and improve glucose metabolism in mice.
Advantages and Limitations for Lab Experiments
The use of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it ideal for use in research studies. In addition, it has been shown to be effective in reducing inflammation, cancer cell growth, and metabolic disorders in animal models. However, there are also some limitations to its use in laboratory experiments. For example, its effects on humans have not been fully studied, and thus its safety and efficacy in humans is unknown.
Future Directions
The potential applications of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione are vast, and further research is needed to understand its full potential. Future research should focus on its safety and efficacy in humans, as well as its potential to treat other diseases. In addition, further research should explore its potential to treat other metabolic disorders, such as fatty liver disease and cardiovascular disease. Finally, further research should explore the mechanism of action of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione, as well as its potential to be used in combination with other drugs.
Synthesis Methods
The synthesis of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione is relatively simple and can be achieved through a three-step process. The first step involves the reaction of morpholine with acetic anhydride, followed by a reaction with 1-chloro-4-nitrobenzene. The final step is the reaction of the product with 5-amino-1-methylpyridin-2-one, which yields 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione.
properties
IUPAC Name |
5-acetyl-1-morpholin-4-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-7(14)8-6-13(10(16)11-9(8)15)12-2-4-17-5-3-12/h6H,2-5H2,1H3,(H,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSNLPRQHODUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

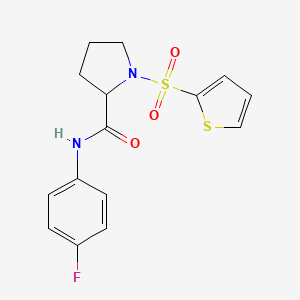

![4-{[6-bromo-2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2540308.png)
![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole](/img/structure/B2540311.png)
![1-(4-chloro-3-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2540313.png)
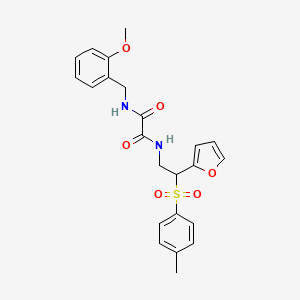
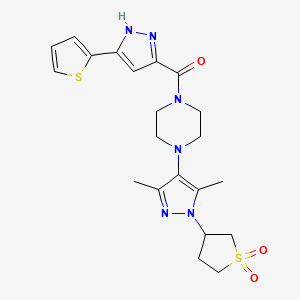
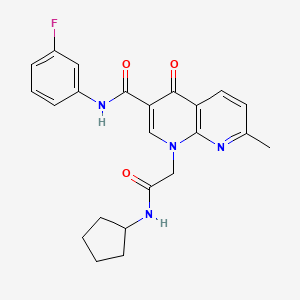

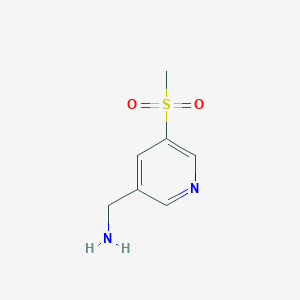
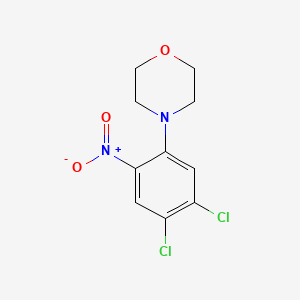
![4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2540323.png)
![3-[(4-chlorophenyl)methyl]-8-(2-hydroxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540324.png)
